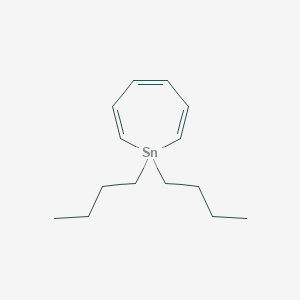
1,1-Dibutyl-1H-stannepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutyl-1H-stannepine is an organotin compound with the molecular formula C14H24Sn. It is a derivative of stannepin, where two butyl groups are attached to the tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibutyl-1H-stannepine can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-dibutyl-1-stannacyclohexa-2,5-diene with methyllithium and diisopropylamine in an inert atmosphere. The reaction is typically carried out in diethyl ether and hexane at low temperatures (-78°C), followed by warming to room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as chromatography and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibutyl-1H-stannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce various organotin halides .
Wissenschaftliche Forschungsanwendungen
1,1-Dibutyl-1H-stannepine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1-Dibutyl-1H-stannepine involves its interaction with molecular targets, primarily through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or cellular components, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dibutyl-1-stannacyclohepta-2,4,6-triene
- 1,1-Dibutyl-4H-stannepine
- 1,1-Dibutyl-1-stannacyclohexa-2,5-diene
Uniqueness
1,1-Dibutyl-1H-stannepine is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to form stable tin-carbon bonds makes it valuable in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
114245-35-1 |
|---|---|
Molekularformel |
C14H24Sn |
Molekulargewicht |
311.05 g/mol |
IUPAC-Name |
1,1-dibutylstannepine |
InChI |
InChI=1S/C6H6.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h1-6H;2*1,3-4H2,2H3; |
InChI-Schlüssel |
UZPWFXWJNQUTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn]1(C=CC=CC=C1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



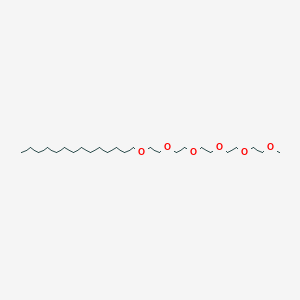
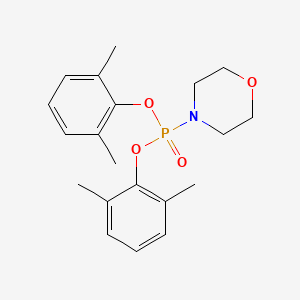
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
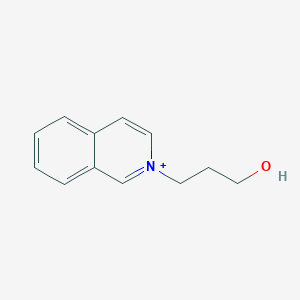
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
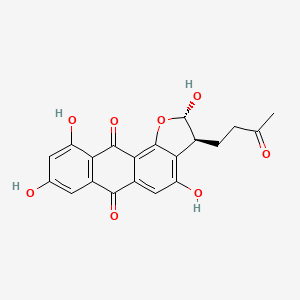
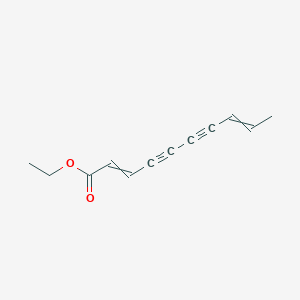
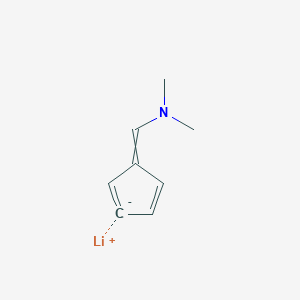
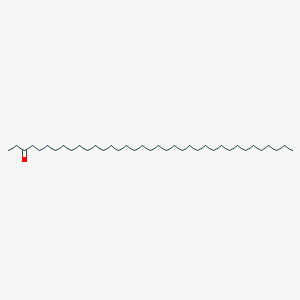
![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
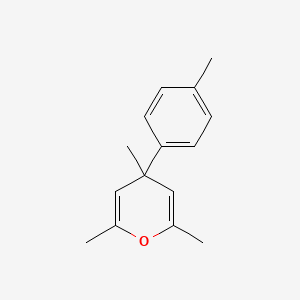
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
